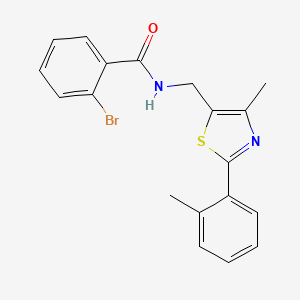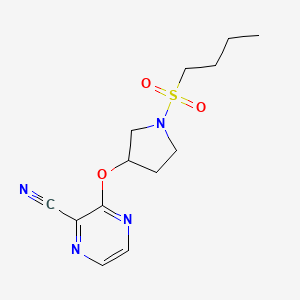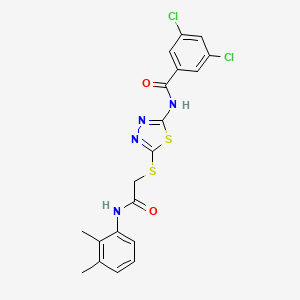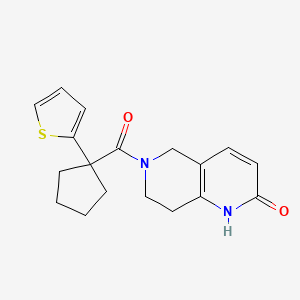![molecular formula C22H26FN5O2S B3020130 N,N-diethyl-2-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline-6-sulfonamide CAS No. 1216465-73-4](/img/structure/B3020130.png)
N,N-diethyl-2-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline-6-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-2-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline-6-sulfonamide is a complex organic compound with a molecular formula of C22H26FN5O2S This compound is notable for its unique structure, which includes a quinoxaline core, a piperazine ring, and a fluorophenyl group
准备方法
The synthesis of N,N-diethyl-2-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline-6-sulfonamide involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction typically requires a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired piperazine derivative. Industrial production methods may involve parallel solid-phase synthesis or photocatalytic synthesis to enhance yield and efficiency .
化学反应分析
N,N-diethyl-2-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced quinoxaline derivatives.
科学研究应用
N,N-diethyl-2-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline-6-sulfonamide has several scientific research applications:
作用机制
The mechanism of action of N,N-diethyl-2-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline-6-sulfonamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of equilibrative nucleoside transporters, affecting the transport of nucleosides across cell membranes . This inhibition can disrupt nucleotide synthesis and adenosine regulation, leading to various biological effects. Additionally, its antifungal activity is attributed to its ability to damage fungal cell membranes, altering their permeability and affecting mycelial growth .
相似化合物的比较
N,N-diethyl-2-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline-6-sulfonamide can be compared with other quinoxaline derivatives such as:
Pthalazine: Similar in structure but differs in biological activity and applications.
Quinazolines: Known for their anticancer properties, these compounds have a different mechanism of action compared to quinoxaline derivatives.
Cinnolenes: These compounds share structural similarities but have distinct pharmacological profiles.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
属性
IUPAC Name |
N,N-diethyl-2-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN5O2S/c1-3-28(4-2)31(29,30)17-9-10-19-20(15-17)24-16-22(25-19)27-13-11-26(12-14-27)21-8-6-5-7-18(21)23/h5-10,15-16H,3-4,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLWIJWOCBAVIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=NC=C(N=C2C=C1)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Cyclopropyl-6-[(4,4-difluorocyclohexyl)oxy]pyrimidine](/img/structure/B3020047.png)


![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B3020052.png)




![3-(Propan-2-yl)-5H,6H,7H,8H,9H-[1,2,4]-triazolo[4,3-a][1,3]diazepine](/img/structure/B3020063.png)


![4-[5-Benzylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]-1-(4-chlorophenyl)sulfonylpiperidine](/img/structure/B3020067.png)
![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B3020069.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B3020070.png)
